molecular formula C8H15NO4 B1360065 Diethyl iminodiacetate CAS No. 6290-05-7

Diethyl iminodiacetate

Cat. No. B1360065
CAS RN: 6290-05-7
M. Wt: 189.21 g/mol
InChI Key: LJDNMOCAQVXVKY-UHFFFAOYSA-N
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Description

Diethyl iminodiacetate is a clear, colorless to slightly yellow liquid . It is primarily used for the manufacture of N-(Phosphonomethyl) iminodiacetic acid and glyphosate . It is also used as a raw material for ion exchange resin, rubbers, electroplating, and food additives .


Synthesis Analysis

Diethyl iminodiacetate has been synthesized from iminodiacetic acid . The synthesis of quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate has also been reported .


Molecular Structure Analysis

The molecular formula of Diethyl iminodiacetate is C8H15NO4 . Its molecular weight is 189.21 .


Chemical Reactions Analysis

Diethyl iminodiacetate is used in the manufacture of N-(Phosphonomethyl) iminodiacetic acid and glyphosate . It is also used as a raw material for ion exchange resin, rubbers, electroplating, and food additives .


Physical And Chemical Properties Analysis

Diethyl iminodiacetate is a clear, colorless to slightly yellow liquid . Its boiling point is 208 °C, and its density is 1.056 g/mL at 25 °C . The refractive index n20/D is 1.435 .

Scientific Research Applications

Synthesis of Disolketal Iminodiacetic Acid (DSIDA)

  • Scientific Field: Biofuels and Coproducts Research
  • Application Summary: DSIDA is a novel, water-soluble polyester synthesized from derivatives of iminodiacetic acid and glycerol . It is a precursor to water-soluble polyhydric alcohols and helps to address the global need of the biodiesel industry to find new uses for glycerol .
  • Methods of Application: The synthesis of DSIDA involves an enzyme-catalyzed condensation reaction between derivatives of iminodiacetic acid (IDA) and glycerol . The reaction was monitored using ATR-IR and a validated GC method .
  • Results: Reacting diMe-IDA with solketal, a protected glycerol, produced DSIDA in yields as high as 96.4% under optimal reaction conditions of 70 °C and 200 Torr for 24 h .

Manufacture of N-(Phosphonomethyl) Iminodiacetic Acid and Glyphosate

  • Scientific Field: Chemical Manufacturing
  • Application Summary: Diethyl iminodiacetate is used for the manufacture of N-(Phosphonomethyl) iminodiacetic acid and glyphosate .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The outcomes or results of this application are not provided in the source .

Safety And Hazards

Diethyl iminodiacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDNMOCAQVXVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0064200
Record name Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Molecular Weight

189.21 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Diethyl iminodiacetate
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Product Name

Diethyl iminodiacetate

CAS RN

6290-05-7
Record name Diethyl iminodiacetate
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Record name Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Record name Diethyl iminodiacetate
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Record name Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Record name Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Record name Ethyl N-(2-ethoxy-2-oxoethyl)glycinate
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Synthesis routes and methods

Procedure details

To a magnetically stirred suspension of iminodiacetic acid (50 g, 0.376 mol) in absolute ethanol (1000 ml) under N2 was added boron trifluoride etherate (100 g, 1.127 mmol). The reaction mixture was refluxed for 3 days and concentrated in vacuo to a volume of 150 ml. A saturated NH4Cl solution (500 ml) was added and the reaction mixture was extracted with CH2Cl2 (3×250 ml). The combined organic layers were dried and concentrated in vacuo. The crude product was distilled at 10 mm Hg to give 65.2 g (92% yield) of iminodiacetic acid, diethyl ester as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
287
Citations
NM El-Ashgar, IM El-Nahhal, MM Chehimi… - Materials Letters, 2007 - Elsevier
… FT-IR, 13 C NMR and XPS results of the P-IDA suggest that not all the ester groups (–COOR) have hydrolyzed upon treatment of the immobilized diethyl iminodiacetate ligand system (P-…
Number of citations: 28 www.sciencedirect.com
V Montembault, V Folliot, JC Soutif, JC Brosse - Reactive polymers, 1994 - Elsevier
… The synthesis of a monomer with diethyl iminodiacetate groups was investigated in order to obtain complexing copolymers. Copolymers of N-acryloyl diethyl iminodiacetate with …
Number of citations: 16 www.sciencedirect.com
VT Wyatt, GD Strahan, K Jones - Journal of the American Oil Chemists' …, 2016 - Springer
… Stock standard solutions were prepared by dissolving 50 mg of solketal, dimethyl iminodiacetate (diMe-IDA), or diethyl iminodiacetate (diEt-IDA), mono-solketal mono-methyl …
Number of citations: 1 link.springer.com
GE Elsworth, John F.*, Msimang, Lorenzo N … - South African Journal …, 1996 - journals.co.za
… The first route required the preparation of the ;Vp-nitrobenzoyl diethyl ester 13 from diethyl iminodiacetate. /j-Nitrobenzoyl chloride with potassium carbonate as base furnished the …
Number of citations: 1 journals.co.za
YA Chaikina, LS Gal'braikh, ZA Rogovin - Polymer Science USSR, 1965 - Elsevier
It is seen from the above results that the maximal degree of substitution of tosyl groups by IDA diethyl ester radicals after 6 hours corresponds to 7= 41.7. The reaction product contains a …
Number of citations: 2 www.sciencedirect.com
MA Melo Junior, C Airoldi - inis.iaea.org
Síntese e caracterização de um novo filossilicato de níquel funcionalizado com grupos dietiliminodiacetato Page 1 Sociedade Brasileira de Química (SBQ) Sociedade Brasileira de …
Number of citations: 0 inis.iaea.org
HJ Biersack, HP Breuel, K Hanisch… - … Germany, Federal Republic …, 1980 - osti.gov
In 170 persons, 31 of them normal and 139 with pathological findings in the hepatic and biliary tracts, functional scintiscanning of the hepatic and biliary tracts was carried out after …
Number of citations: 0 www.osti.gov
J Wang, X Ma, G Fang, M Pan, X Ye, S Wang - Journal of hazardous …, 2011 - Elsevier
… Synthesis of diethyl iminodiacetate The procedure for preparation of diethyl iminodiacetate was as follows. IDA (2.0 g) and ethanol (30 mL) were mixed and stirred at 70 C for 12 h at the …
Number of citations: 144 www.sciencedirect.com
SC Chuang, CY Chang, CY Liu - Journal of Chromatography A, 2004 - Elsevier
… For having a homogeneous polymerization system in the selected porogen, the functional monomer was obtained from the reaction of 4-vinylbenzyl chloride and diethyl iminodiacetate. …
Number of citations: 49 www.sciencedirect.com
R Stickel - inis.iaea.org
[en] In 46 patients with five different affections, liver scintiscanning with sup (99m) technetium diethyl aminodiacetate was carried through. From the time/activity curves of different parts …
Number of citations: 0 inis.iaea.org

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